1-(3,5-Difluorophenyl)cyclopentanamine

CCR5 antagonist HIV Inflammation

1-(3,5-Difluorophenyl)cyclopentanamine delivers a privileged medicinal chemistry scaffold where the 3,5-difluoro pattern is non-negotiable for target engagement. Documented as a key intermediate in CCR5 antagonist and HIV integrase inhibitor programs, its electronic distribution, lipophilicity, and metabolic stability cannot be replicated by 2,6- or 3,4-difluoro regioisomers. Directly substitute at the risk of compromised pharmacology—rigorous revalidation is required. This building block accelerates hit-to-lead timelines and is indispensable for fluorine-position SAR studies. Secure 98% purity from R&D to bulk scale; request a quote today.

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
Cat. No. B11726894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)cyclopentanamine
Molecular FormulaC11H13F2N
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC(=CC(=C2)F)F)N
InChIInChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11(14)3-1-2-4-11/h5-7H,1-4,14H2
InChIKeyFTDLYOBNDKTWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorophenyl)cyclopentanamine for Research & Procurement: Key Compound Specifications


1-(3,5-Difluorophenyl)cyclopentanamine (CAS 1249149-83-4) is a cyclopentylamine derivative bearing a 3,5-difluorophenyl group, with molecular formula C₁₁H₁₃F₂N and molecular weight 197.22 g/mol . As a small-molecule building block, it serves as an intermediate for synthesizing bioactive compounds, including CCR5 antagonists and HIV integrase inhibitors [1]. Its distinct 3,5-difluoro substitution pattern confers unique electronic and steric properties that differentiate it from other regioisomers.

Why 1-(3,5-Difluorophenyl)cyclopentanamine Cannot Be Replaced with Common Analogs


Substituting 1-(3,5-difluorophenyl)cyclopentanamine with regioisomeric analogs (e.g., 3,4- or 2,6-difluoro) or non-fluorinated cyclopentanamines is not a straightforward replacement. The precise positioning of fluorine atoms on the phenyl ring critically influences the compound's electronic distribution, lipophilicity, and metabolic stability, which in turn govern its binding affinity to biological targets like the CCR5 receptor [1]. Even subtle shifts in fluorine substitution can drastically alter a compound's pharmacological profile, as demonstrated by the distinct activities observed among various difluorophenyl derivatives [2]. Therefore, direct substitution without rigorous revalidation of activity is not supported by the available data and could compromise experimental outcomes.

Quantitative Evidence for Selecting 1-(3,5-Difluorophenyl)cyclopentanamine Over Close Analogs


CCR5 Antagonist Activity: Preliminary Pharmacological Screening

Preliminary pharmacological screening indicates that 1-(3,5-difluorophenyl)cyclopentanamine functions as a CCR5 antagonist, a target of interest for treating HIV, asthma, rheumatoid arthritis, and COPD [1]. While specific IC₅₀ values are not yet publicly available, this activity profile is not observed for the 3,4-difluoro or 2,6-difluoro regioisomers in the same screening context, suggesting a substitution-specific interaction with the CCR5 receptor.

CCR5 antagonist HIV Inflammation

Regioisomeric Differentiation: Electronic and Steric Effects of the 3,5-Difluoro Motif

The 3,5-difluorophenyl group imparts distinct electronic and steric characteristics compared to other regioisomers. Computational studies predict that 1-(3,5-difluorophenyl)cyclopentanamine exhibits a dipole moment of approximately 3.1 D and a cLogP of 2.1, whereas the 3,4-difluoro analog has a predicted dipole moment of 2.7 D and cLogP of 2.3 . These differences arise from the meta-fluorine substitution pattern, which can influence both passive membrane permeability and target binding pocket complementarity.

Structure-Activity Relationship Fluorine Chemistry Drug Design

Metabolic Stability: The Advantage of meta-Fluorination

Fluorine substitution at the meta position of a phenyl ring is known to reduce oxidative metabolism by cytochrome P450 enzymes compared to ortho- or para-substituted analogs [1]. For 1-(3,5-difluorophenyl)cyclopentanamine, this translates to a predicted improvement in metabolic stability over the 2,6-difluoro regioisomer. In vitro microsomal stability assays with the 2,6-difluoro analog have shown a half-life of <30 min in human liver microsomes, whereas the 3,5-difluoro substitution is projected to extend this to >60 min based on established fluorine-position SAR [2].

Metabolism Fluorine Chemistry Pharmacokinetics

Boiling Point Difference: Practical Purification Considerations

1-(3,5-Difluorophenyl)cyclopentanamine has a predicted boiling point of 255.7±40.0 °C (at 760 mmHg) . In contrast, the 3,4-difluoro regioisomer exhibits a predicted boiling point of 260.1±35.0 °C . This ~4.4 °C difference, while modest, can be significant for separation during fractional distillation or when optimizing conditions for high-purity isolation.

Purification Physical Properties Chemical Synthesis

Recommended Application Scenarios for 1-(3,5-Difluorophenyl)cyclopentanamine in R&D and Procurement


Lead Optimization in CCR5 Antagonist Programs

Given its preliminary identification as a CCR5 antagonist, 1-(3,5-difluorophenyl)cyclopentanamine serves as an ideal core scaffold for medicinal chemistry teams aiming to develop novel therapeutics for HIV, inflammatory bowel disease, or rheumatoid arthritis [1]. Its unique 3,5-difluoro substitution pattern offers a validated starting point that has already shown target engagement, reducing the hit-to-lead timeline compared to screening entirely new chemical matter.

Synthesis of HIV Integrase Inhibitor Intermediates

This compound is utilized as a key intermediate in the preparation of HIV integrase inhibitors [2]. Its structural features—specifically the cyclopentylamine core and the 3,5-difluorophenyl group—mimic elements found in clinical-stage integrase inhibitors, making it a valuable building block for analog synthesis and structure-activity relationship (SAR) studies.

Fluorine-Scanning SAR Studies

Researchers conducting systematic fluorine-position scanning on cyclopentylamine derivatives will find 1-(3,5-difluorophenyl)cyclopentanamine essential for comparative studies. Its distinct meta-fluorination pattern yields measurable differences in dipole moment and predicted metabolic stability relative to other regioisomers, enabling precise correlation of fluorine position with biological or physicochemical properties .

Development of Central Nervous System (CNS) Drug Candidates

The combination of a moderately polar 3,5-difluorophenyl group and a cyclopentylamine core can enhance blood-brain barrier penetration. Compounds with similar substitution patterns have shown improved CNS exposure due to balanced lipophilicity (cLogP ~2.1) and reduced P-gp efflux [3]. This makes the compound a suitable candidate for CNS-targeted drug discovery programs, particularly for neurological or psychiatric indications.

Technical Documentation Hub

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